MDAI is synthesized from precursors such as 3-(3,4-methylenedioxyphenyl)propionic acid. Its classification falls under the category of novel psychoactive substances, specifically within the family of aminoindanes. The compound has been studied for its potential therapeutic effects and has been associated with recreational use due to its mood-enhancing properties .
The synthesis of MDAI involves several key steps:
The synthesis requires careful control of reaction conditions to optimize yields and purity. Analytical techniques such as gas chromatography-mass spectrometry are commonly employed to verify the identity and purity of the synthesized product .
MDAI undergoes various chemical reactions typical for amines and substituted phenolic compounds. Key reactions include:
MDAI primarily functions as a serotonin and norepinephrine releasing agent. It induces the release of these neurotransmitters while inhibiting their reuptake, leading to increased concentrations in the synaptic cleft. Unlike MDMA, MDAI does not significantly affect dopamine release, which may account for its lower potential for abuse and different subjective effects.
The pharmacodynamics indicate that MDAI has a higher potency for serotonin release compared to norepinephrine and dopamine, making it distinct among similar compounds .
These properties are crucial for understanding its behavior in biological systems and during analytical testing .
MDAI has been utilized primarily in research contexts due to its psychoactive effects resembling those of MDMA but with distinct pharmacological profiles. Its applications include:
Despite its potential applications, concerns regarding safety and legality have limited its use outside controlled research environments .
MDAI (5,6-Methylenedioxy-2-aminoindane) is a synthetic entactogen initially developed as a potential therapeutic agent. Structurally derived from the phenethylamine scaffold, it occupies a unique niche among psychoactive compounds due to its selective neuropharmacological activity and reduced neurotoxicity compared to classical empathogens like MDMA.
Developed in the 1990s by pharmacologist David E. Nichols at Purdue University, MDAI was originally investigated as a neurochemical tool for studying serotonin release mechanisms [1] [10]. Early research aimed to create compounds mimicking MDMA’s prosocial effects without its neurotoxic properties [1]. By 2007–2009, MDAI emerged as a designer drug in online markets and "headshops," particularly in the UK and Europe. Its popularity peaked between 2010–2012 following bans on mephedrone, though forensic analyses revealed widespread adulteration; products sold as "MDAI" often contained substituted cathinones instead [1] [4]. User communities adopted street names like "sparkle" or "mindy" for MDAI [1] [7].
Table 1: Key Historical Milestones of MDAI
Year | Event |
---|---|
1990s | Synthesized by David Nichols at Purdue University for serotonin research |
2007 | First appearance in recreational markets |
2010–2012 | Peak popularity as a legal high alternative post-mephedrone bans |
2016 | Controlled under UK Psychoactive Substances Act |
MDAI belongs to the 2-aminoindane class, sharing a core methylenedioxybenzene motif with MDMA and MDA. However, its critical distinction is the indane ring system, formed by cyclizing the α-methyl group of MDA back into the benzene ring. This structural modification:
Table 2: Structural-Activity Relationships (SAR) of MDAI vs. Key Entactogens
Compound | Core Structure | Key Modifications | Selectivity Profile |
---|---|---|---|
MDAI | 2-Aminoindane | Cyclized α-methyl group | SNRA (SERT/NET-focused) |
MDMA | Substituted amphetamine | N-methyl, α-methyl group | SNDRA (balanced SERT/DAT/NET) |
MDA | Substituted amphetamine | Unmethylated amine, α-methyl group | SNDRA |
MMAI | 2-Aminoindane | Methyl substitution on amino group | SSRA (SERT-selective) |
MDAI’s legal status reflects accelerating controls on novel psychoactive substances:
Table 3: Global Legal Status of MDAI (2025)
Region | Status | Governing Legislation |
---|---|---|
European Union | Varies by state; generally prohibited | Generic drug laws / EU Psychoactive Substances Act |
United Kingdom | Illegal to produce/supply (since 2016) | Psychoactive Substances Act 2016 |
China | Controlled substance (since 2015) | 2015 Narcotics Control List |
Brazil | Prohibited | Class F2 Psychotropics |
United States | Unscheduled federally; state-dependent | Federal Analog Act (state-level enforcement) |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0